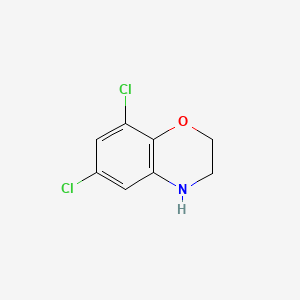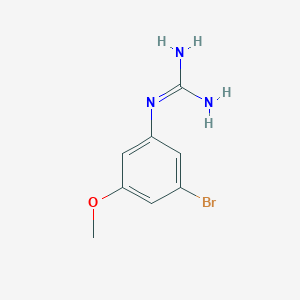
1-(3-Bromo-5-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methoxyphenyl)guanidine is an organic compound with the molecular formula C8H10BrN3O It is a derivative of guanidine, featuring a bromine and a methoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Bromo-5-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-bromo-5-methoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This method provides a straightforward and efficient route to diverse guanidines with yields up to 81% .
Chemical Reactions Analysis
1-(3-Bromo-5-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-methoxyphenyl)guanidine has several applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)guanidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and altering biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Bromo-5-methoxyphenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(3-Methoxyphenyl)guanidine: Lacks the bromine atom, which may affect its reactivity and applications.
1-(3-Bromo-4-methoxyphenyl)guanidine: Similar structure but with different positioning of the methoxy group, leading to variations in chemical behavior and applications.
Properties
Molecular Formula |
C8H10BrN3O |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
2-(3-bromo-5-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3O/c1-13-7-3-5(9)2-6(4-7)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
NQAKLDZDIRRTNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C(N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


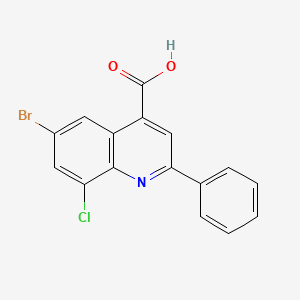
![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)
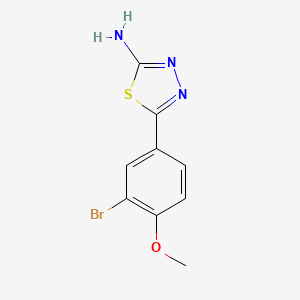
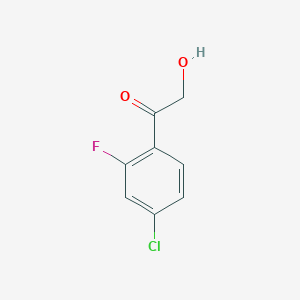
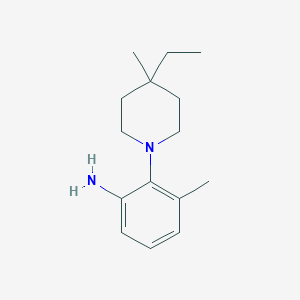
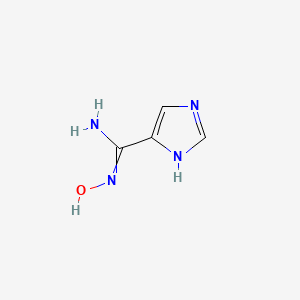
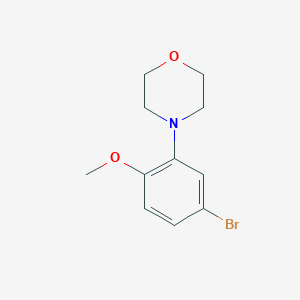
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
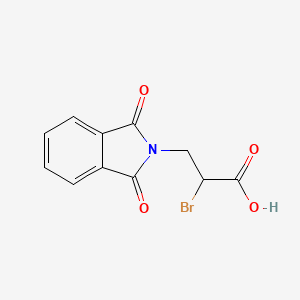
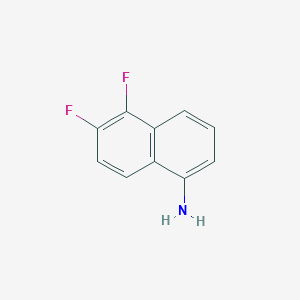
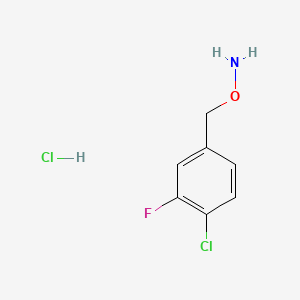
![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
